molecular formula C12H26N2O3Si B1583265 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- CAS No. 58068-97-6

1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-

Cat. No.: B1583265
CAS No.: 58068-97-6
M. Wt: 274.43 g/mol
InChI Key: WBUSESIMOZDSHU-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-, also known as 1H-Imidazole-4,5-dihydro-1-[3-(triethoxysilyl)propyl] (HTIPS), is an organosilicon compound that has been used as a versatile building block for various applications. It is a versatile, non-toxic, and cost-effective material that can be used in a wide range of applications, including synthesis of organic molecules, catalysis, and drug delivery. HTIPS has been used in a variety of research fields, such as organic synthesis, catalysis, and drug delivery.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • Imidazole derivatives, including structures related to 1H-Imidazole, have been synthesized and evaluated for their potential as antihypertensive agents. These compounds have shown cardiovascular effects, with some demonstrating significant activity in lowering mean arterial blood pressure and heart rate in hypertensive models (Touzeau et al., 2003).
  • Another study focused on the synthesis and pharmacological evaluation of 1H-imidazoles for their activity as ligands for the estrogen receptor and inhibitors of cyclooxygenase, suggesting a potential mechanism involving the arachidonic acid cascade (Wiglenda et al., 2005).

Material Science and Corrosion Inhibition

  • Research into the effect of functional groups on imidazole derivatives has shown significant potential in corrosion inhibition. Imidazole compounds containing OH, NH2, and OCH3 groups demonstrated high corrosion inhibition efficiency, with one derivative showing up to 96% efficiency in protecting mild steel in acidic solutions (Prashanth et al., 2021).

Novel Applications in Solar Cells

  • A novel ionic electrolyte based on a silane-substituted benzimidazolium iodide, related to the 1H-Imidazole structure, was synthesized for use in dye-sensitized solar cells (DSSCs). This compound, when used in a gel electrolyte form, showed comparable efficiency and higher stability than traditional liquid electrolytes in DSSCs (Lee et al., 2009).

Antifungal and Antimicrobial Applications

  • Imidazole derivatives have also been synthesized and tested for their antifungal and antimicrobial properties, showing activity against various dermatophytes, yeast, and other fungi, as well as Gram-positive bacteria (Heeres & van Cutsem, 1981).

Mechanism of Action

Target of Action

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole, also known as 3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane or 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-, is a complex compound. It’s worth noting that imidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, it can react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a density of 1005 g/mL .

Result of Action

It’s known that the compound can be used for surface modification of materials, such as silica gel, to uptake heavy metal ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole. For instance, the compound is sensitive to hydrolysis . Therefore, the presence of water or moisture in the environment could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The triethoxysilyl group allows for covalent bonding with silanol groups on surfaces, making it an effective coupling agent in biochemical assays .

Cellular Effects

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, which is essential for enzyme inhibition or activation. This compound can also form covalent bonds with proteins through its triethoxysilyl group, leading to changes in protein structure and function. These interactions result in alterations in gene expression and cellular activity .

Dosage Effects in Animal Models

The effects of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole vary with different dosages in animal models. At low doses, it can enhance cellular function and promote tissue repair. At high doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The imidazole ring can be metabolized by cytochrome P450 enzymes, while the triethoxysilyl group undergoes hydrolysis to form silanols and ethanol. These metabolic processes can affect the overall metabolic flux and levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. Its distribution is also affected by its hydrophobic and hydrophilic properties, which determine its solubility and transport dynamics .

Subcellular Localization

The subcellular localization of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The triethoxysilyl group can also facilitate its attachment to cellular membranes, affecting its activity and function .

Properties

IUPAC Name

3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUSESIMOZDSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1CCN=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069223
Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
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Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58068-97-6
Record name N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4,5-dihydro-1-(3-(triethoxysilyl)propyl)-
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Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
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Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
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Record name 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole
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Synthesis routes and methods

Procedure details

53.2 g of ethyl orthoformate (0.36 mol) is added at +20° C. to 80 g of N-(2-aminoethyl)-3-aminopropyltriethoxysilane (0.3 mol). The temperature of the mixture is brought up to reflux until formation of ethanol is no longer observed. The reaction mixture is then distilled under partial vacuum (2-5 mbar) and the desired product (69.1 g) is recovered (temperature: 130-135° C.)
Name
ethyl orthoformate
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole contribute to the creation of corrosion-resistant coatings?

A1: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole plays a crucial role in forming polymetallosiloxane (PMS) coatings, which exhibit significant protection against corrosion on aluminum substrates []. This is achieved through a two-step, acid-base-catalyzed sol-gel process. The compound acts as a precursor, undergoing hydrolysis and polycondensation reactions alongside metal alkoxides. This process results in the formation of a fractal PMS cluster film on the aluminum surface. The presence of the imidazole group within the compound likely facilitates coordination with metal ions, contributing to the formation of the protective PMS network. Upon pyrolysis, the organic components decompose, leaving behind a robust metal-O-Si network that enhances the coating's protective properties [].

Q2: Can N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole be used in sensor applications?

A2: Yes, research has demonstrated the potential of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole in creating highly sensitive sensors for detecting metal ions, particularly cobalt ions (Co2+) []. In these applications, the compound is used to modify the surface of nanopipettes, taking advantage of the imidazole group's ability to chelate with metal ions. When incorporated into a nanochannel setup, this modified nanopipette can detect Co2+ with remarkable sensitivity, reaching levels as low as 0.94 femtomolar (fM) []. The interaction between the compound and Co2+ leads to changes in the nanochannel's electrical properties, enabling ultrasensitive detection.

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